molecular formula C18H13NO2 B5858762 Methyl 6-aminopyrene-2-carboxylate

Methyl 6-aminopyrene-2-carboxylate

Cat. No.: B5858762
M. Wt: 275.3 g/mol
InChI Key: CTGSLOHYWGHNCS-UHFFFAOYSA-N
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Description

Methyl 6-aminopyrene-2-carboxylate is a chemical compound offered for research applications. Researchers are investigating the use of pyrene derivatives, such as this compound, as enhancing tags in Label-Assisted Laser Desorption/Ionization Mass Spectrometry (LA-LDI MS). The pyrene moiety provides strong UV absorption, making these compounds highly detectable and useful as probes for analyzing protein-ligand interactions and other biological processes . This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for any form of personal use. Researchers should consult the safety data sheet prior to use and handle the material with appropriate precautions.

Properties

IUPAC Name

methyl 6-aminopyrene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO2/c1-21-18(20)13-8-11-3-2-10-5-7-15(19)14-6-4-12(9-13)16(11)17(10)14/h2-9H,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGSLOHYWGHNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4)N)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-aminopyrene-2-carboxylate can be synthesized through several methods. One common method involves the reaction of 2-pyridinecarboxamide with ammonia and methanol. The reaction typically requires the use of a catalyst and is conducted under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the esterification of 6-aminopyrene-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction mixture is refluxed for several hours, and the product is then purified through crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-aminopyrene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 6-aminopyrene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized as a catalyst in various chemical reactions and processes.

Mechanism of Action

The mechanism of action of methyl 6-aminopyrene-2-carboxylate involves its interaction with specific molecular targets. It can act as a nucleophile, participating in substitution reactions. The amino group in the compound can form hydrogen bonds with various biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound C₁₈H₁₃NO₂ (inferred) ~283.3 (estimated) Amino, ester Fluorescent probes, organic synthesis
Methyl 6-bromopyridine-2-carboxylate C₇H₆BrNO₂ 216.03 Bromo, ester Pharmaceutical intermediates
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ 143.18 Amino, ester Organic synthesis
Ethyl 6-amino-pyran-3-carboxylate C₁₃H₁₈N₂O₃ 262.30 Amino, cyano, ester Crystal engineering, intermediates

Key Research Findings

  • Reactivity: Amino groups in this compound enhance electrophilic substitution reactivity compared to bromo or alkyl-substituted analogs .
  • Solubility: The amino group improves solubility in polar solvents (e.g., DMSO, methanol) relative to purely aromatic esters like methyl salicylate .
  • Safety: Amino-substituted esters (e.g., Methyl 3-aminocyclopentanecarboxylate) require stringent handling due to moderate toxicity, whereas brominated analogs pose risks from halogenated byproducts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 6-aminopyridine-2-carboxylate, and how can reaction conditions be systematically optimized?

  • Methodological Answer: Two primary routes are documented:

Ammonolysis route: Reacting 2-pyridinecarboxamide with ammonia and methanol under reflux conditions.

Esterification route: Using 6-aminopyridine-2-carboxylic acid, methanol, and concentrated sulfuric acid as a catalyst, followed by 16-hour reflux .

  • Optimization variables:

  • Catalyst concentration: Excess sulfuric acid accelerates esterification but may increase side reactions.
  • Reaction time: Extended reflux (>16 hours) improves yield but risks decomposition.
  • Temperature control: Maintaining 60–70°C minimizes byproduct formation.

Q. How can NMR and mass spectrometry be employed to confirm the structure and purity of Methyl 6-aminopyridine-2-carboxylate?

  • Methodological Answer:

  • 1H/13C NMR: Identify characteristic peaks:
  • Pyridine ring protons (δ 7.5–8.5 ppm), methyl ester (δ 3.8–3.9 ppm), and amino group (δ 5.2–5.5 ppm, broad) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ at m/z 167.08 (C8H10N2O2).
  • Purity assessment: Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities (<2% threshold) .

Advanced Research Questions

Q. How can discrepancies between crystallographic data and computational modeling (e.g., bond lengths, angles) be resolved for this compound?

  • Methodological Answer:

  • Crystallographic refinement: Use SHELXL (via WinGX suite) to refine X-ray data, adjusting parameters like thermal displacement and occupancy .
  • Computational validation: Compare density functional theory (DFT)-optimized geometries (e.g., B3LYP/6-31G*) with experimental data. Discrepancies >0.05 Å in bond lengths may indicate crystal packing effects .
  • ORTEP-3 visualization: Generate graphical representations to overlay experimental and theoretical structures for qualitative analysis .

Q. What strategies are effective in improving the yield of multi-step syntheses involving Methyl 6-aminopyridine-2-carboxylate as an intermediate?

  • Methodological Answer:

  • Stepwise optimization:

Protection-deprotection: Use tert-butoxycarbonyl (Boc) groups to shield the amino group during subsequent reactions .

Catalyst screening: Test Pd/C or Raney nickel for hydrogenation steps to minimize over-reduction.

  • Flow chemistry: Implement continuous flow reactors for esterification steps to enhance scalability and reduce side reactions .
  • In-situ monitoring: Employ inline FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How can researchers analyze the compound’s reactivity in nucleophilic substitution reactions, and what mechanistic insights can be derived?

  • Methodological Answer:

  • Kinetic studies: Monitor reactions (e.g., with benzyl chloride) via UV-Vis spectroscopy to determine rate constants (k) and activation energy (Ea).
  • DFT calculations: Map potential energy surfaces to identify transition states and intermediates. For example, the ester carbonyl’s electrophilicity drives nucleophilic attack at the pyridine C-2 position .
  • Isotopic labeling: Use 13C-labeled methyl groups to track regioselectivity in substitution reactions .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility in polar vs. nonpolar solvents be addressed?

  • Methodological Answer:

  • Experimental validation: Re-measure solubility in standardized solvents (e.g., DMSO, ethanol, hexane) using gravimetric analysis.
  • Molecular dynamics (MD) simulations: Calculate solvation free energy (ΔG_solv) to predict solubility trends. Discrepancies may arise from solvent purity or temperature fluctuations .
  • Literature cross-check: Compare results with structurally analogous compounds (e.g., Methyl 6-chloropyridine-2-carboxylate, which shows similar polarity ).

Structural and Functional Comparisons

Q. How does the position of the amino group on the pyridine ring influence reactivity compared to analogs like Methyl 6-chloropyridine-2-carboxylate?

  • Methodological Answer:

  • Electronic effects: The amino group at C-6 is electron-donating, activating the ring toward electrophilic substitution at C-4. In contrast, chloro substituents (electron-withdrawing) deactivate the ring .
  • X-ray crystallography: Compare bond angles and charge distribution using SHELX-refined structures to quantify electronic differences .
  • Reactivity profiling: Conduct parallel reactions (e.g., nitration) to compare regioselectivity and rate .

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